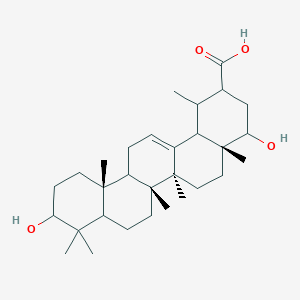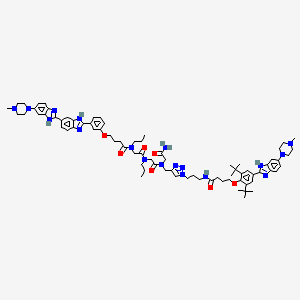
Targaprimir-96
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Targaprimir-96 is a potent inhibitor of microRNA-96 (miR-96) processing. It is highly selective for RNA targets and has shown significant potential in cancer research, particularly in the treatment of triple-negative breast cancer. By binding to primary microRNA-96 (pri-miR-96), this compound inhibits the biogenesis of mature miR-96, leading to the derepression of FOXO1 and triggering apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Targaprimir-96 involves the rational design of small molecules targeting RNA. The process begins with the identification of RNA motifs that bind to small molecules with high affinity. These motifs are then linked together to form a compound that selectively modulates miR-96 production . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
Targaprimir-96 primarily undergoes binding reactions with RNA targets. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is based on its ability to bind selectively to specific RNA structures .
Common Reagents and Conditions
The primary reagent involved in the activity of this compound is the RNA target itself. The binding conditions are typically in vitro, involving cell cultures or biochemical assays that assess the interaction between this compound and pri-miR-96 .
Major Products Formed
The major product formed from the interaction of this compound with pri-miR-96 is the inhibition of miR-96 biogenesis. This leads to increased levels of FOXO1 and the induction of apoptosis in cancer cells .
Applications De Recherche Scientifique
Targaprimir-96 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Targaprimir-96 exerts its effects by binding to primary microRNA-96 (pri-miR-96) with low nanomolar affinity. This binding inhibits the processing of pri-miR-96 into mature miR-96, leading to the derepression of the transcription factor FOXO1. The increased levels of FOXO1 trigger apoptosis in cancer cells, making this compound a potent anti-cancer agent .
Comparaison Avec Des Composés Similaires
Targaprimir-96 is unique in its high selectivity for RNA targets and its potent inhibition of miR-96 processing. Similar compounds include:
Locked Nucleic Acids (LNA): These are synthetic nucleic acids that bind to RNA with high affinity and specificity.
Bleomycin A5 Conjugates: These compounds target RNA for degradation but are less selective compared to this compound.
Ribonuclease Targeting Chimeras (RIBOTACs): These are designed to degrade specific RNA targets, similar to this compound, but with different mechanisms of action.
This compound stands out due to its precise targeting of pri-miR-96 and its effectiveness in inducing apoptosis in cancer cells .
Propriétés
Formule moléculaire |
C77H102N18O7 |
|---|---|
Poids moléculaire |
1391.7 g/mol |
Nom IUPAC |
N-[3-[4-[[(2-amino-2-oxoethyl)-[2-[[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoyl-propylamino]acetyl]-propylamino]acetyl]amino]methyl]triazol-1-yl]propyl]-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide |
InChI |
InChI=1S/C77H102N18O7/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85) |
Clé InChI |
OLEDRJJUXAAJFN-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


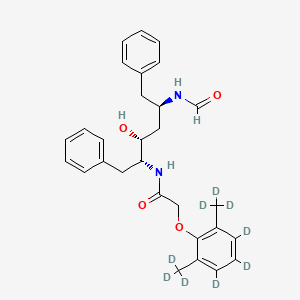
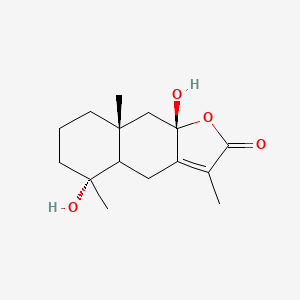
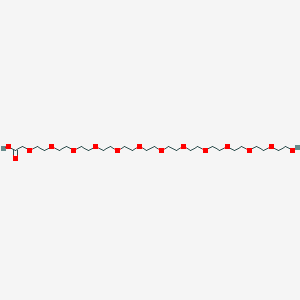
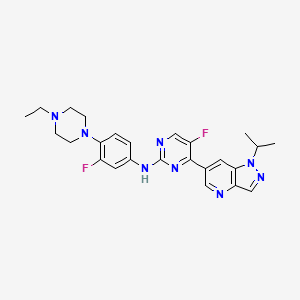
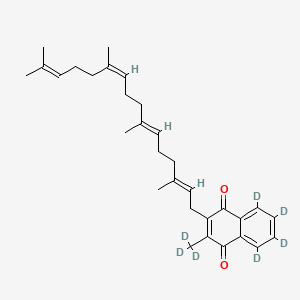


![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
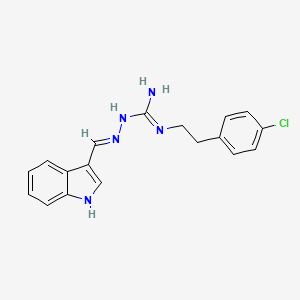
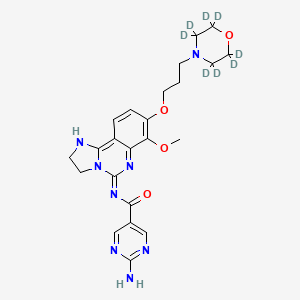
![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
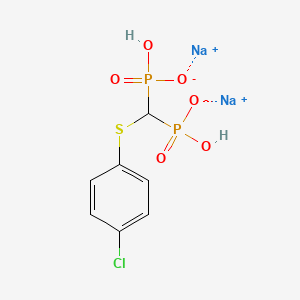
![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
